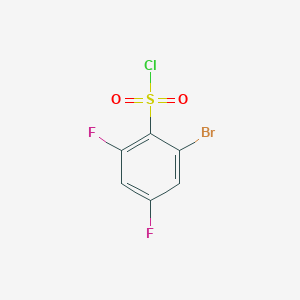

2-溴-4,6-二氟苯基-1-磺酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling reactions. For instance, the synthesis of a key building block of penoxsulam starts from commercially available 3-bromobenzotrifluoride, which undergoes a series of reactions to introduce various functional groups, culminating in the formation of a sulfonyl chloride . This suggests that the synthesis of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride could also involve similar strategies, with careful selection of starting materials and reaction conditions to introduce the bromo and fluoro substituents at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be analyzed using spectroscopic techniques such as FTIR and FT-Raman, as well as computational methods like density functional theory (DFT). The paper on P-bromobenzene sulfonyl chloride provides a detailed vibrational assignment and analysis of the fundamental modes of the compound, which could be analogous to the vibrational modes expected for 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride . The molecular electrostatic potential (MEP) map and natural bond orbital (NBO) analysis can reveal the electron distribution and stability of the molecule, which are important for understanding its reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride are not detailed in the provided papers, the reactivity of sulfonyl chlorides, in general, can be inferred. Sulfonyl chlorides are typically reactive towards nucleophiles due to the presence of the electrophilic sulfur center, which can be utilized in various substitution reactions to synthesize sulfonamides, sulfones, and other sulfonate esters. The presence of bromo and fluoro substituents on the aromatic ring can further influence the reactivity, directing the nucleophilic attack to specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride can be deduced from the properties of similar compounds. For example, the FTIR and FT-Raman spectroscopic data provide information on the vibrational frequencies, which are related to the bond strengths and the molecular structure . The MEP and NBO analyses give insights into the electron density distribution and the stability of the molecule, which can affect its boiling point, melting point, solubility, and other physical properties. The presence of halogen atoms is likely to increase the density and molecular weight of the compound compared to its non-halogenated analogs.

科学研究应用

合成和中间体

- 2-溴-4,6-二氟苯基-1-磺酰氯用于合成高纯度的二氟苯。这种磺酰氯在将氟原子取代到芳基环的特定位置上起着关键作用,这对于制药和农业应用至关重要 (Moore, 2003)。

酶抑制活性

- 它用于合成具有酶抑制活性的衍生物。例如,使用溴甲基苯磺酰氯合成的化合物显示出显著的对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制作用,表明具有潜在的治疗应用 (Hussain et al., 2017)。

抗菌性能

- 磺酰氯,包括2-溴-4,6-二氟苯基-1-磺酰氯等变体,已被用于合成具有显著抗菌性能的化合物。这些材料对各种细菌菌株表现出显著的生长抑制作用,指向它们在开发新的抗菌剂中的用途 (Toropin等,2017)。

显色和光谱应用

- 磺酰氯的衍生物,包括2-溴-4,6-二氟苯基-1-磺酰氯,被合成用作显色试剂。这些试剂在光谱测定中有应用,例如测量环境样品中微量金属的含量 (Shuang, 2002)。

分子结构和光谱研究

- 对磺酰氯衍生物的研究,包括2-溴-4,6-二氟苯基-1-磺酰氯,有助于理解分子结构和振动光谱。这项研究对于确定这些化合物的化学意义和潜在应用至关重要 (Nagarajan & Krishnakumar, 2018)。

安全和危害

“2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride” is classified as a skin corrosive (Skin Corr. 1B) according to the GHS05 classification . It can cause severe skin burns and eye damage . The compound should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .

作用机制

Target of Action

Similar compounds such as 4-fluorobenzenesulfonyl chloride have been found to modify the protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group .

Mode of Action

The fluoride atoms in the compound may enhance its reactivity due to their strong electron-withdrawing properties .

Biochemical Pathways

Sulfonyl chloride motifs have been used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,6-difluorobenzenesulfonyl chloride. For instance, it is known to be sensitive to moisture . Furthermore, it is classified as a strong acid, and strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

属性

IUPAC Name |

2-bromo-4,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIILUAEZRJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381167 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-difluorobenzenesulfonyl chloride | |

CAS RN |

351003-42-4 | |

| Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-difluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

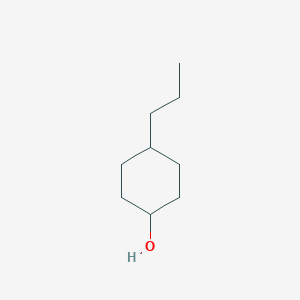

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)